theasaponin E1
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Overview
Description
Preparation Methods
Theasaponin E1 is primarily extracted from the seeds of Camellia sinensis. The extraction process involves several steps, including solvent extraction, purification, and crystallization . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Theasaponin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include oxidized and reduced derivatives of this compound, which exhibit different biological activities .
Scientific Research Applications
Theasaponin E1 has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound for studying saponin chemistry and its interactions with other molecules . In biology, this compound has shown potential as an anti-cancer agent, particularly against platinum-resistant ovarian cancer cells . It induces apoptosis, arrests the cell cycle, and inhibits angiogenesis . In medicine, this compound is being explored for its anti-fungal properties, particularly against Candida albicans . It disrupts the cell membrane integrity and interferes with ergosterol biosynthesis . In industry, this compound is used in the development of novel anti-cancer and anti-fungal agents .
Mechanism of Action
Theasaponin E1 exerts its effects through multiple mechanisms. It induces apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways . It also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors . In fungal cells, this compound disrupts cell membrane integrity by interacting with membrane-bound sterols and induces the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction .
Comparison with Similar Compounds
Theasaponin E1 is unique among saponins due to its potent biological activities. Similar compounds include Theasaponin E2 and Assamsaponin A, which also exhibit anti-fungal properties . this compound has been shown to have higher biological activity and lower cytotoxicity compared to these compounds . Other saponins from Camellia sinensis seeds, such as Theasaponin A8, A9, and C1, also exhibit biological activities but are less potent than this compound .
Properties
Molecular Formula |
C59H90O27 |
---|---|
Molecular Weight |
1231.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C59H90O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-51-40(72)38(70)37(69)30(19-60)80-51)42(41(73)43(83-53)48(74)75)82-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50/h10-11,22,27-47,50-53,60,62,64-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1 |
InChI Key |
WWVKOCDDDWJQLC-MWQJAWBESA-N |
SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |
Synonyms |
21-O-angeloyl-22-O-acetyltheasapogenol E 3-O-(beta-D-galactopyranosyl(1-->2))(beta-D-xylopyranosyl(1-->2)-alpha-L - arabinopyranosyl (1-->3))-beta-D-glucopyranosiduronic acid theasaponin E(1) theasaponin E1 |
Origin of Product |
United States |
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